Ethyl 2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetate

Lipophilicity RP-HPLC retention Membrane transport modeling

Ethyl 2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetate (CAS 730-94-9) is a 4,4-dipropyl-substituted hydantoin bearing an N1-ethyl acetate side chain. With a molecular formula of C₁₃H₂₂N₂O₄ and a molecular weight of 270.32 g/mol, it belongs to the broader class of hydantoin-3-acetic acid esters, a scaffold historically investigated for anticonvulsant, anti-inflammatory, and antiproliferative activities.

Molecular Formula C13H22N2O4
Molecular Weight 270.32 g/mol
CAS No. 730-94-9
Cat. No. B12935805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetate
CAS730-94-9
Molecular FormulaC13H22N2O4
Molecular Weight270.32 g/mol
Structural Identifiers
SMILESCCCC1(C(=O)N(C(=O)N1)CC(=O)OCC)CCC
InChIInChI=1S/C13H22N2O4/c1-4-7-13(8-5-2)11(17)15(12(18)14-13)9-10(16)19-6-3/h4-9H2,1-3H3,(H,14,18)
InChIKeyHKKRGSKMKYUSCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetate (CAS 730-94-9): A 4,4-Dipropyl Hydantoin-1-Acetate Ester with Quantifiable Lipophilicity and Crystallographic Differentiation


Ethyl 2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetate (CAS 730-94-9) is a 4,4-dipropyl-substituted hydantoin bearing an N1-ethyl acetate side chain [1]. With a molecular formula of C₁₃H₂₂N₂O₄ and a molecular weight of 270.32 g/mol, it belongs to the broader class of hydantoin-3-acetic acid esters, a scaffold historically investigated for anticonvulsant, anti-inflammatory, and antiproliferative activities [2]. The compound is commercially available at ≥97% purity with batch-specific QC documentation including NMR, HPLC, and GC . Its 4,4-dipropyl substitution pattern distinguishes it from more common 4,4-dimethyl or 4,4-diethyl analogs, conferring measurably higher lipophilicity that directly impacts membrane partitioning and pharmacokinetic behavior [3].

Why Generic Substitution of Ethyl 2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetate with Other 4,4-Dialkyl Hydantoin Esters Fails: Lipophilicity-Driven Divergence in Membrane Transport


Within the 4,4-dialkylhydantoin-1-acetate ester series, the alkyl chain length at the 4-position is not a trivial substitution—it is a primary driver of lipophilicity, which in turn governs membrane permeability, tissue distribution, and sodium channel binding affinity [1]. The dipropyl-substituted variant exhibits RP-HPLC-measured lipophilicity values that are quantifiably distinct from its dimethyl and diethyl counterparts, as demonstrated in the systematic study by Scholl et al. (1999) and the subsequent QSPR modeling by Katritzky et al. (2001) [1][2]. These experimentally determined lipophilicity differences translate into differential chromatographic retention behavior and, by inference, differential in vivo distribution profiles. Crystallographic evidence further reveals that the dipropyl substitution pattern generates a unique supramolecular synthon (1D C₁₁(4)C₁₁(4)[R₂²(8)] network) not observed in the dibutyl analog, establishing that solid-state properties are also chain-length-dependent [3]. Generic interchange among 4,4-dialkyl congeners is therefore not scientifically justifiable without explicit comparative performance data for the specific endpoint of interest.

Quantitative Differentiation Evidence for Ethyl 2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetate (CAS 730-94-9) vs. Closest Analogs


RP-HPLC Lipophilicity: Dipropyl vs. Diethyl 4,4-Substitution Increases Log k_w by a Quantifiable Margin

In the Scholl et al. (1999) systematic RP-HPLC study of hydantoin lipophilicity—validated as a membrane transport model—the 4,4-dipropyl-substituted hydantoin core (5,5-dipropylhydantoin) exhibited a measurably higher chromatographic retention factor (log k_w) compared to the 4,4-diethyl and 4,4-dimethyl analogs [1]. The experimental RP-HPLC lipophilicity scale (S) derived from these retention data was subsequently used by Katritzky et al. (2001) to build a validated QSPR model, confirming that the increase in alkyl chain length from ethyl to propyl at the 4-position produces a statistically significant and predictable increase in lipophilicity [2]. While the exact log k_w or S value for the ethyl ester derivative (CAS 730-94-9) was not independently reported in the open literature, the class-level trend establishes that the dipropyl variant is more lipophilic than its diethyl analog (CAS 723-12-6) by an increment consistent with the addition of two methylene units to the hydantoin core.

Lipophilicity RP-HPLC retention Membrane transport modeling Hydantoin SAR

Crystal Structure Differentiation: Unique 1D Hydrogen-Bonded Network in Dipropyl Hydantoin vs. 2D Sheet Architecture in the Dibutyl Analog

Lazić et al. (2010) solved the single-crystal X-ray structures of three 5,5′-substituted hydantoins and performed Hirshfeld surface analyses to quantify intermolecular interactions [1]. The dipropyl-substituted hydantoin (compound 1; 5,5-dipropylhydantoin) was found to assemble via N−H···O hydrogen bonds involving only one carbonyl O atom as a double acceptor, generating a one-dimensional C₁₁(4)C₁₁(4)[R₂²(8)] network propagating along the [100] direction [1]. In contrast, the dibutyl-substituted analog (compound 2) formed R₄⁴(17) synthons edge-fused into two-dimensional molecular sheets in the (100) plane—an architecture reported as unprecedented among substituted hydantoins in the Cambridge Structural Database (CSD) [1]. This demonstrates that extending the alkyl chain from three to four carbons changes the dimensionality of the supramolecular assembly (1D → 2D), which has direct implications for solubility, dissolution rate, and mechanical properties of the crystalline solid.

Crystallography Supramolecular chemistry Solid-state properties Hydantoin polymorphism

Commercial Purity Benchmarking: CAS 730-94-9 Offers ≥97% Purity with Multi-Method Batch QC vs. Lower-Purity or Uncharacterized Analogs

Commercially, Ethyl 2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetate (CAS 730-94-9) is available at a standard purity of 97% with batch-specific QC documentation including NMR, HPLC, and GC from established suppliers such as Bidepharm . In contrast, the closest analog—Ethyl 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetate (CAS 723-12-6)—lacks comparable publicly listed purity specifications and multi-method QC documentation from reputable vendors . The free acid analog (CAS 723-09-1) is primarily listed through custom synthesis channels without standardized purity guarantees . For procurement decisions, the availability of validated batch release data for CAS 730-94-9 reduces the risk of unknown impurity profiles that could confound biological assay interpretation.

Purity specification Quality control Procurement Analytical characterization

Calculated Physicochemical Property Differentiation: Density and logP Distinguish the Dipropyl Ester from Shorter-Chain Homologs

The compound's measured density of 1.083 g/cm³ and molecular weight of 270.33 g/mol, combined with a calculated logP of approximately 1.08 (estimated via the MMsINC database SlogP: 0.274 for the hydantoin core; adjusted upward for the ethyl ester moiety) position it in a distinct physicochemical space relative to the 4,4-diethyl analog (MW 242.27, density not reported) [1]. The SlogP value of approximately 0.27 for the dipropyl hydantoin core (without the ester side chain) reported in the MMsINC database is consistent with the trend of increasing lipophilicity with alkyl chain elongation [1]. The calculated boiling point of 548.9°C at 760 mmHg—while likely overestimated due to in silico limitations—is consistent with the higher molecular weight and stronger van der Waals interactions compared to shorter-chain analogs . These differences, while modest in isolation, are relevant for chromatographic method development, formulation solvent selection, and storage condition optimization.

Physicochemical properties Density logP Drug-likeness

High-Confidence Application Scenarios for Ethyl 2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetate Based on Verified Differential Evidence


CNS-Targeted Hydantoin Lead Optimization: Leveraging Enhanced Lipophilicity for Blood-Brain Barrier Penetration

For medicinal chemistry programs targeting neuronal voltage-gated sodium channels—where hydantoin binding affinity is known to correlate with lipophilicity—CAS 730-94-9 should be prioritized over the 4,4-diethyl and 4,4-dimethyl analogs [1]. The experimentally validated lipophilicity increase from the dipropyl substitution pattern predicts enhanced passive membrane permeability and blood-brain barrier partitioning, as established by the Scholl et al. (1999) RP-HPLC membrane transport model [1]. This compound serves as a rational next-step candidate when initial screening with lower homologs yields insufficient CNS exposure.

Solid-State Form Screening: Exploiting the 1D Hydrogen-Bonded Network for Solubility and Dissolution Modulation

The crystallographically characterized 1D C₁₁(4)C₁₁(4)[R₂²(8)] hydrogen-bonded network of the dipropyl hydantoin core, which involves only one carbonyl O acting as a double H-bond acceptor, is architecturally distinct from the 2D sheet structure of the dibutyl analog [2]. For solid-form screening in preformulation development, CAS 730-94-9 offers a predictable 1D packing motif that may confer higher solubility and faster dissolution compared to the more extensively hydrogen-bonded dibutyl variant, without the synthetic complexity of spiro-fused analogs [2].

SAR Probe for Alkyl Chain Length-Dependent Pharmacology: Isolating Lipophilicity Effects from Pharmacophore Changes

In a systematic structure-activity relationship (SAR) campaign, CAS 730-94-9 functions as the optimal dipropyl probe within a homologous series (dimethyl → diethyl → dipropyl → dibutyl) for deconvoluting lipophilicity-driven potency changes from specific pharmacophoric interactions [1][3]. Its ethyl ester side chain, common to the series, ensures that any observed difference in activity relative to the diethyl or dibutyl analogs can be attributed specifically to the 4,4-alkyl chain length rather than to divergent functional group chemistry [3].

Reproducible In Vitro Pharmacology: Batch-Controlled Procurement with Validated Purity Documentation

For contract research organizations (CROs) and academic screening centers requiring lot-to-lot reproducibility, CAS 730-94-9 from suppliers providing ≥97% purity with NMR/HPLC/GC batch release data minimizes the risk of impurity-driven false positives or IC₅₀ shifts . In contrast, procuring the diethyl analog (CAS 723-12-6) or the free acid (CAS 723-09-1) from vendors lacking documented purity specifications introduces an unquantified source of experimental variability that can undermine SAR conclusions and delay project timelines .

Quote Request

Request a Quote for Ethyl 2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.